1-Bromo-2-(chloromethoxy)benzene
Description
Properties
Molecular Formula |
C7H6BrClO |
|---|---|
Molecular Weight |
221.48 g/mol |
IUPAC Name |
1-bromo-2-(chloromethoxy)benzene |
InChI |
InChI=1S/C7H6BrClO/c8-6-3-1-2-4-7(6)10-5-9/h1-4H,5H2 |
InChI Key |
FDZVPLWSORWGDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCCl)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-bromobenzyl alcohol is replaced by a chlorine atom. Thionyl chloride acts as both the chlorinating agent and the solvent, with catalytic N,N-dimethylformamide (DMF) accelerating the reaction. The general procedure, as described in Royal Society of Chemistry protocols, involves:
-
Cooling dichloromethane (CH₂Cl₂) to 0°C.
-
Adding thionyl chloride dropwise to a mixture of 2-bromobenzyl alcohol and DMF.
-
Stirring the reaction at room temperature until completion (1–2 hours).
The reaction is exothermic, necessitating controlled addition of SOCl₂ to prevent side reactions. Completion is confirmed via thin-layer chromatography (TLC) or gas chromatography (GC).
Workup and Purification
Post-reaction, the mixture is quenched with saturated sodium bicarbonate (NaHCO₃) to neutralize excess SOCl₂. The organic layer is extracted with CH₂Cl₂, washed with water and brine, and dried over magnesium sulfate (MgSO₄). Purification via silica gel chromatography yields 1-bromo-2-(chloromethyl)benzene as a colorless to light yellow liquid with >98% purity.
Table 1: Synthesis Conditions for 1-Bromo-2-(chloromethyl)benzene
| Parameter | Details |
|---|---|
| Starting Material | 2-Bromobenzyl alcohol |
| Reagents | SOCl₂, DMF, CH₂Cl₂ |
| Temperature | 0°C (initial), room temperature (final) |
| Reaction Time | 1–2 hours |
| Yield | 85–95% |
| Purity (GC) | >98% |
Alternative Synthetic Routes
While the thionyl chloride method dominates industrial and laboratory settings, alternative pathways have been explored for specialized applications.
Bromination of 2-Chloromethylbenzene
Electrophilic bromination of 2-chloromethylbenzene represents a potential route, though positional selectivity poses challenges. The chloromethyl group directs bromination to the ortho and para positions, but achieving mono-bromination at the ortho site requires precise control of stoichiometry and catalysts. Limited data exist on this method, as it is less efficient than the alcohol chlorination approach.
Decarboxylative Bromination
A patent by the Royal Society of Chemistry describes decarboxylative bromination using tetrabutylammonium tribromide (Bu₄NBr₃) and potassium phosphate (K₃PO₄) in acetonitrile. While primarily used for aromatic acids, this method could theoretically introduce bromine to chloromethyl-substituted benzoic acids, followed by decarboxylation. However, no direct applications to 1-bromo-2-(chloromethyl)benzene synthesis have been reported.
Physicochemical Properties and Characterization
1-Bromo-2-(chloromethyl)benzene is characterized by its liquid state at room temperature and distinct spectroscopic profiles.
Spectroscopic Data
Purity and Stability
Commercial samples exhibit >98% purity by GC analysis. The compound is moisture-sensitive and requires storage under inert gas (e.g., nitrogen) at room temperature, preferably in a cool, dark environment.
| Property | Value |
|---|---|
| Flash Point | 109°C |
| Storage Temperature | Room temperature (<15°C recommended) |
| Incompatibilities | Moisture, strong oxidizers |
Applications in Organic Synthesis
1-Bromo-2-(chloromethyl)benzene serves as a versatile building block in:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-Bromo-2-(chloromethoxy)benzene?
- Methodology : The compound can be synthesized via etherification of 2-bromophenol derivatives using chloromethylating agents like chloromethyl chloride under basic conditions. Alternatively, direct bromination of 2-(chloromethoxy)benzene using bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃) may be employed. Reaction optimization includes temperature control (0–25°C) and inert atmosphere to minimize side reactions .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : The chloromethoxy group (-OCH₂Cl) produces a characteristic triplet in ¹H NMR (δ ~4.8–5.2 ppm) due to coupling with adjacent protons. Aromatic protons show splitting patterns influenced by substituent positions.
- Mass Spectrometry (MS) : Molecular ion peaks at m/z 220–222 (Br isotopic pattern) confirm molecular weight.
- IR Spectroscopy : C-O stretching (~1100 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) provide functional group validation .
Q. What are the key safety considerations when handling this compound?
- Methodology :
- PPE : Use nitrile gloves, goggles, and a lab coat.
- Ventilation : Handle in a fume hood to avoid inhalation (H315/H319: skin/eye irritation).
- Storage : Store in a dry, sealed container away from heat (P210) and incompatible reagents.
- Disposal : Follow H400 guidelines (toxic to aquatic life) for waste treatment .
Advanced Research Questions
Q. How does the chloromethoxy group influence the reactivity of the bromine atom in cross-coupling reactions?
- Methodology : The electron-withdrawing nature of the -OCH₂Cl group activates the bromine for nucleophilic aromatic substitution (NAS) but may deactivate the ring toward electrophilic substitution. In Suzuki-Miyaura coupling, the bromine reacts selectively with arylboronic acids under Pd catalysis, while the chloromethoxy group remains intact. Computational studies (e.g., DFT) can quantify substituent effects on reaction kinetics .
Q. What strategies mitigate competing side reactions during nucleophilic aromatic substitution (NAS) with this compound?
- Methodology :
- Catalyst Selection : Use Pd(OAc)₂/XPhos systems to enhance selectivity.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve NAS efficiency.
- Temperature Control : Lower temperatures (~50°C) reduce undesired hydrolysis of the chloromethoxy group.
- Protection Strategies : Temporarily protect -OCH₂Cl with silyl groups if competing reactions persist .
Q. How can computational chemistry predict sites of electrophilic attack on this compound?
- Methodology :
- Fukui Indices : Calculate using DFT to identify electrophilic (f⁺) sites. The bromine and chloromethoxy groups direct attack to specific positions (meta/para to substituents).
- Electrostatic Potential Maps : Visualize electron-deficient regions, guiding experimental design for regioselective functionalization .
Q. In multi-step syntheses, how can the chloromethoxy group be selectively modified without affecting bromine?
- Methodology :
- Selective Reduction : Use LiAlH₄ to reduce -OCH₂Cl to -OCH₃ under controlled conditions.
- Nucleophilic Displacement : Replace Cl in -OCH₂Cl with other nucleophiles (e.g., NaN₃ → -OCH₂N₃) while maintaining Br stability.
- Photocatalytic Methods : UV irradiation with specific catalysts enables selective C-O bond cleavage .
Notes
- Advanced questions emphasize mechanistic analysis and computational integration, while basic questions focus on synthesis and characterization.
- For toxicity data, prioritize peer-reviewed studies over vendor SDS sheets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
